Cas no 195253-49-7 (5-Bromo-1-ethyl-1H-indole)
5-Bromo-1-ethyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 5-BROMO-1-ETHYL-1H-INDOLE
- 5-bromo-1-ethylindole
- 1-ethyl-5-bromo-1H-indole
- 1H-Indole,5-bromo-1-ethyl
- 5-Bromo-1-ethyl-1H-indole , 5-Bromo-1-ethyl-1H-indole
- 1H-Indole, 5-bromo-1-ethyl-
- LNBZVSDFWQIXHC-UHFFFAOYSA-N
- AK134167
- V4089
- DA-43373
- D70718
- CS-0152002
- SCHEMBL3478164
- DS-4753
- DTXSID40402685
- MFCD04344211
- 195253-49-7
- AKOS015834781
- VHA25349
- 5-Bromo-1-ethyl-1H-indole
-
- MDL: MFCD04344211
- Inchi: 1S/C10H10BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3
- InChI Key: LNBZVSDFWQIXHC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=CN2CC
Computed Properties
- Exact Mass: 223.00000
- Monoisotopic Mass: 223
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.9
- XLogP3: 3
Experimental Properties
- PSA: 4.93000
- LogP: 3.42370
5-Bromo-1-ethyl-1H-indole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1-ethyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199006974-10g |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 95% | 10g |
$159.14 | 2023-09-02 | |
| Alichem | A199006974-25g |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 95% | 25g |
$336.60 | 2023-09-02 | |
| TRC | B696108-100mg |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696108-250mg |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696108-500mg |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B696108-1g |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM103082-10g |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 95% | 10g |
$149 | 2021-08-06 | |
| Chemenu | CM103082-25g |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 95% | 25g |
$318 | 2021-08-06 | |
| Chemenu | CM103082-5g |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 95% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM103082-10g |
5-Bromo-1-ethyl-1H-indole |
195253-49-7 | 95% | 10g |
$*** | 2023-03-30 |
5-Bromo-1-ethyl-1H-indole Suppliers
5-Bromo-1-ethyl-1H-indole Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 5-Bromo-1-ethyl-1H-indole
5-Bromo-1-ethyl-1H-indole (CAS No. 195253-49-7): An Overview of a Versatile Indole Derivative
5-Bromo-1-ethyl-1H-indole (CAS No. 195253-49-7) is a significant compound in the field of medicinal chemistry and organic synthesis. This indole derivative, characterized by its unique bromine and ethyl substitutions, has garnered considerable attention due to its potential applications in drug discovery and development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 5-Bromo-1-ethyl-1H-indole.
Chemical Properties and Structure
5-Bromo-1-ethyl-1H-indole is a substituted indole compound with the molecular formula C10H10BrN. The presence of a bromine atom at the 5-position and an ethyl group at the 1-position imparts unique chemical properties to this molecule. The bromine substitution provides a versatile handle for further functionalization, making it an attractive starting material for synthetic chemists. The ethyl group, on the other hand, contributes to the overall hydrophobicity and lipophilicity of the molecule, which can influence its biological activity and pharmacokinetic properties.
Synthesis Methods
The synthesis of 5-Bromo-1-ethyl-1H-indole has been extensively studied, and several efficient routes have been reported in the literature. One common method involves the reaction of 5-bromoindole with ethyl iodide in the presence of a base such as potassium carbonate or sodium hydride. This nucleophilic substitution reaction proceeds smoothly under mild conditions, yielding high yields of the desired product. Another approach involves the coupling of 5-bromoindole with ethyl Grignard reagent followed by acidic workup to form the final compound.
Biological Activities
5-Bromo-1-ethyl-1H-indole has shown promising biological activities in various assays, making it a valuable candidate for drug discovery. Recent studies have demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry reported that 5-Bromo-1-ethyl-1H-indole-based derivatives exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.
In another study, published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of 5-Bromo-1-ethyl-1H-indole-derived compounds as selective serotonin reuptake inhibitors (SSRIs). These compounds showed significant antidepressant-like effects in animal models, suggesting their potential for treating mood disorders.
Recent Research Advancements
The ongoing research on 5-Bromo-1-ethyl-1H-indole continues to uncover new applications and insights into its biological mechanisms. A recent study published in Chemical Communications highlighted the use of this compound as a scaffold for developing novel antimicrobial agents. The researchers found that certain derivatives of 5-Bromo-1-ethyl-1H-indole exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
In addition to its therapeutic potential, 5-Bromo-1-ethyl-1H-indole has also been investigated for its role in chemical biology studies. Researchers at the University of California used this compound as a tool to probe protein-protein interactions and signaling pathways in cells. Their findings provided valuable insights into the molecular mechanisms underlying various cellular processes.
Conclusion
In conclusion, 5-Bromo-1-ethyl-1H-indole (CAS No. 195253-49-7) is a versatile indole derivative with a wide range of applications in medicinal chemistry and organic synthesis. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to reveal new properties and applications, this compound is poised to play a significant role in advancing our understanding of disease mechanisms and developing novel therapeutic agents.
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